![molecular formula C11H10N2O2 B5851222 1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B5851222.png)
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione, commonly known as MPTP, is a chemical compound that has been extensively studied for its neurotoxic effects. MPTP is a prodrug that is converted to MPP+ (1-methyl-4-phenylpyridinium) in the brain, which selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. MPTP has been used extensively in research to model Parkinson's disease and study its underlying mechanisms.
作用機序
MPTP is converted to MPP+ by monoamine oxidase-B (MAO-B) in the brain. MPP+ is then selectively taken up by dopaminergic neurons via the dopamine transporter. Once inside the neuron, MPP+ inhibits mitochondrial complex I, leading to oxidative stress and mitochondrial dysfunction. This ultimately results in the selective destruction of dopaminergic neurons in the substantia nigra.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPTP are primarily related to its neurotoxic effects. MPTP-induced Parkinsonism in animal models leads to a loss of dopaminergic neurons in the substantia nigra, resulting in motor deficits similar to those seen in Parkinson's disease. MPTP also leads to oxidative stress, mitochondrial dysfunction, and inflammation, which have been implicated in the pathogenesis of Parkinson's disease.
実験室実験の利点と制限
One advantage of using MPTP in lab experiments is that it selectively destroys dopaminergic neurons in the substantia nigra, leading to symptoms similar to Parkinson's disease. This makes it a valuable tool for studying the disease and testing potential treatments. However, one limitation of using MPTP is that it is a potent neurotoxin and can be dangerous if mishandled. Additionally, the use of MPTP in animal models may not fully replicate the complex pathogenesis of Parkinson's disease in humans.
将来の方向性
There are several future directions for research involving MPTP. One area of focus is the development of neuroprotective agents that can prevent or mitigate the neurotoxic effects of MPTP. Another area of focus is the identification of biomarkers that can be used to diagnose Parkinson's disease at an earlier stage. Additionally, there is ongoing research into the role of inflammation, oxidative stress, and mitochondrial dysfunction in Parkinson's disease, which may lead to new treatments for the disease.
合成法
MPTP can be synthesized in several ways, including the reaction of 4-methylphenylamine with maleic anhydride or the reaction of 4-methylphenylhydrazine with diethyl maleate. The resulting product is then oxidized with potassium permanganate to form MPTP.
科学的研究の応用
MPTP has been widely used in scientific research to study Parkinson's disease and its underlying mechanisms. MPTP-induced Parkinsonism in animal models has been used to study the effects of various drugs and treatments on the disease. MPTP has also been used to study the role of oxidative stress, mitochondrial dysfunction, and inflammation in Parkinson's disease.
特性
IUPAC Name |
1-(4-methylanilino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-2-4-9(5-3-8)12-13-10(14)6-7-11(13)15/h2-7,12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFJWXBYJMDKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-methylphenyl)amino]-1H-pyrrole-2,5-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

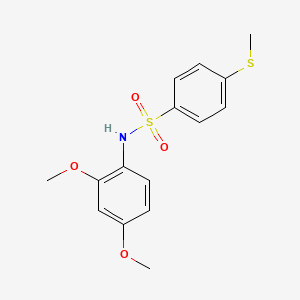

![3-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-2-methylbenzoic acid](/img/structure/B5851166.png)
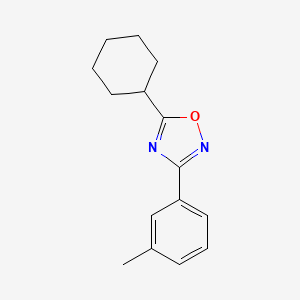

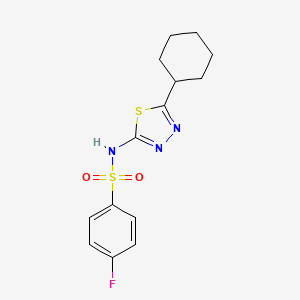
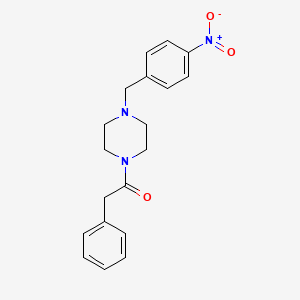
![1-ethyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5851200.png)
![2-[3-(2-methylphenyl)-5-isoxazolyl]phenol](/img/structure/B5851205.png)
![5-[(cycloheptylamino)methylene]-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5851230.png)


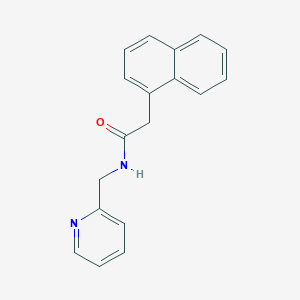
![1-[(5-acetyl-3-thienyl)methyl]-2,5-pyrrolidinedione](/img/structure/B5851243.png)